molecular formula C15H12FN B1331910 1-(4-Fluorobenzyl)-1H-indole CAS No. 204205-77-6

1-(4-Fluorobenzyl)-1H-indole

Cat. No. B1331910
CAS RN: 204205-77-6
M. Wt: 225.26 g/mol
InChI Key: NNPAZBSSZIZVEI-UHFFFAOYSA-N
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Description

The compound "1-(4-Fluorobenzyl)-1H-indole" is a structurally significant molecule that appears to be a core component or a derivative in various research studies. It is related to several compounds that have been synthesized and evaluated for their biological activities, such as anti-hepatitis B virus activity, modulation of serotonergic and dopaminergic receptors, and anticancer properties. The presence of the fluorobenzyl group and the indole core suggests that this compound may have interesting interactions with biological targets.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of a hepatitis B inhibitor with a similar structure involved crystallization from acetonitrile and single-crystal X-ray analysis to determine its monoclinic P21/n space group . Another study reported the synthesis of a benzimidazole derivative with spectral identification through IR, 1H NMR, and EI mass spectral analysis . Additionally, the synthesis of arylpiperazinyl Mannich bases of a related compound was achieved by treating 3-acetyl indole with 4-fluorobenzoyl chloride in the presence of anhydrous triethylamine in benzene .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using X-ray crystallography, which provides detailed information about the spatial arrangement of atoms within the molecule. For example, the crystal structure of a benzimidazole derivative revealed an intramolecular hydrogen bond and was further compared with optimized geometries obtained from semi-empirical and ab initio calculations . Similarly, the crystal structure of a pyrido[3,4-b]indole derivative was established by single crystal X-ray diffraction analysis .

Chemical Reactions Analysis

The chemical reactivity of indole derivatives is explored through various reactions, such as the condensation reactions to synthesize oxazolone derivatives or the Staudinger [2+2] cycloaddition reaction to create azetidinone compounds . These reactions are carefully designed to introduce specific functional groups and to construct complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using a range of spectroscopic and analytical techniques. Mass spectrometry, NMR, and IR spectroscopy are commonly used to identify and confirm the structure of the synthesized compounds . The biological activities, such as anticancer and antimicrobial properties, are evaluated using assays like the MTT assay for anticancer activity or screening for antioxidant and antimicrobial activities .

Scientific Research Applications

Indole Derivatives in Cannabinoid Receptor Research

1-(4-Fluorobenzyl)-1H-indole and its derivatives have been identified as key components in new psychoactive substances. These compounds, including AB-FUBICA and ADB-FUBICA, exhibit a high affinity for cannabinoid CB1 and CB2 receptors. This finding highlights their potential use in research related to cannabinoid receptor studies and the development of related therapeutics (Qian et al., 2015).

Potential in Hepatitis B Virus Inhibition

A derivative of this compound has shown promise as a novel inhibitor of the Hepatitis B virus (HBV). This compound, 8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, demonstrates nanomolar inhibitory activity against HBV in vitro, suggesting potential applications in antiviral research (Ivashchenko et al., 2019).

Applications in Organic Chemistry and Synthesis

The indole structure, which includes this compound, is a fundamental component of various biologically active natural and synthetic compounds. Its synthesis and functionalization, particularly through palladium-catalyzed reactions, are significant in organic chemistry, impacting the creation of pharmaceutical intermediates and active ingredients (Cacchi & Fabrizi, 2005).

Role in Antioxidant and Antimicrobial Activities

Derivatives of this compound have been synthesized and evaluated for their antioxidant and antimicrobial activities. These studies contribute to the understanding of the biological properties of indole derivatives and their potential therapeutic applications (Rao et al., 2019).

Indole Derivatives in Anticancer Research

Recent research has focused on indole-benzimidazoles, structurally similar to this compound, for their antiproliferative and antiestrogenic effects. These compounds have shown potential in anticancer research, particularly in modulating estrogen receptor target gene expression and integrated stress response signaling (Karadayi et al., 2020).

Future Directions

The future directions for “1-(4-Fluorobenzyl)-1H-indole” could involve further exploration of its potential biological activities and applications in pharmaceutical and medicinal chemistry .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN/c16-14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPAZBSSZIZVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359515
Record name 1-(4-Fluorobenzyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

204205-77-6
Record name 1-(4-Fluorobenzyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 11.72 g (0.1 mol) of indole in 50 ml of dimethyl sulfoxide is added to a mixture of 2.64 g of sodium hydride (0.11 mol, mineral oil suspension) in 100 ml of dimethyl sulfoxide. The mixture is heated for 1.5 hours at 60° C., then allowed to cool and 15.9 g (0.11 mol) of 4-fluorobenzyl chloride are added dropwise. The solution is warmed to 60° C., allowed to stand overnight and then poured into 400 ml of water with stirring. The mixture is extracted several times with a total of 150 ml of methylene chloride, the organic phase is dried using anhydrous sodium sulfate and filtered, and the filtrate is concentrated in vacuo. The residue is distilled in a high vacuum: 21.0 g (96% of theory) B.p. (0.5 mm): 140° C.
Quantity
11.72 g
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1-(4-Fluorobenzyl)-1H-indole in the context of synthetic cannabinoids?

A: This compound serves as a key structural component in various synthetic cannabinoids, including FDU-PB-22 [], ACBM-BZ-F [], and several others []. These synthetic cannabinoids are designed to mimic the effects of natural cannabinoids found in cannabis by interacting with cannabinoid receptors in the body.

Q2: How does the structure of this compound contribute to its activity?

A: While the provided research doesn't delve into the specific binding interactions, it highlights that modifications to the this compound core can significantly impact the activity and potency of the resulting synthetic cannabinoids. For instance, changing the substituents on the indole or the nature of the attached groups can alter binding affinity for cannabinoid receptors []. Additionally, the presence of the 4-fluorobenzyl group is thought to be important for activity, potentially influencing receptor binding or metabolic stability [].

Q3: What metabolic pathways are involved in the breakdown of synthetic cannabinoids containing this compound?

A: Research suggests that glucuronidation plays a major role in the metabolism of these compounds. Specifically, UGT enzymes, particularly UGT1A10, exhibit high activity in catalyzing the glucuronidation of metabolites like FBI-COOH, which is formed from FDU-PB-22 []. This metabolic process is crucial for understanding the clearance and potential drug interactions of these synthetic cannabinoids.

Q4: What are the analytical techniques used to identify and quantify this compound-containing compounds?

A: Researchers utilize a combination of advanced analytical techniques to study these substances. These include GC-MS, 1H and 13C NMR, and IR spectroscopy for structural characterization []. Additionally, UPLC-HR-MS/MS is employed to investigate the metabolism and identify specific metabolites generated by human liver microsomes []. These techniques provide valuable insights into the chemical properties, metabolic fate, and potential for detection of these synthetic cannabinoids.

Q5: Are there any known safety concerns associated with synthetic cannabinoids containing the this compound moiety?

A: While this specific Q&A focuses on the scientific aspects and avoids medical information, it's important to note that synthetic cannabinoids, in general, pose significant health risks. Their consumption can lead to various adverse effects and even fatality. The research emphasizes the importance of understanding the metabolic pathways [] and identifying reliable biomarkers [] to address the growing concern surrounding the abuse of these substances.

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